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(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13251356
M. Wt: 225.40 g/mol
InChI Key: SEOLAJKYRMMAQB-UHFFFAOYSA-N
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Description

Contextualization of Alkylamine and Thiophene (B33073) Moiety Integration in Organic Synthesis

The synthesis of molecules that incorporate both alkylamine and thiophene moieties is a significant area of organic synthesis, driven by the diverse applications of the resulting compounds. Alkylamines, which are organic compounds derived from ammonia, are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl groups attached to the nitrogen atom. libretexts.orgsavemyexams.com (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine, featuring one alkyl group (heptan-2-yl) and one substituted alkyl group (2-(thiophen-2-yl)ethyl) bonded to the nitrogen. libretexts.org The synthesis of such secondary amines can be achieved through various methods, including the N-monoalkylation of primary amines. organic-chemistry.org

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a crucial building block in the development of pharmaceuticals and materials. numberanalytics.comwikipedia.org Its derivatives are known to exhibit a wide range of biological activities. cognizancejournal.comnih.govnih.gov The integration of thiophene moieties into organic molecules can be accomplished through numerous synthetic strategies, including electrophilic substitution reactions and cross-coupling methods. numberanalytics.comderpharmachemica.com

The combination of these two functional groups within a single molecular entity creates a structure with potential for diverse chemical interactions and biological activities. The alkylamine portion provides basicity and can participate in hydrogen bonding, while the thiophene ring contributes aromaticity and can engage in π-stacking interactions. derpharmachemica.comlibretexts.org

Overview of Structural Class and Significance in Chemical Research

This compound belongs to the class of N-alkylated 2-thiopheneethanamines. This class of compounds is of significant interest in medicinal chemistry and materials science. nih.govmdpi.com The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The substitution of a benzene (B151609) ring with a thiophene ring in a biologically active compound often results in retained or even enhanced activity. wikipedia.org

The heptan-2-yl group is a saturated seven-carbon alkyl chain, which can influence the lipophilicity of the molecule. This property is crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates. The specific positioning of the amine nitrogen and the thiophene ring, separated by an ethyl linker, provides a defined spatial arrangement that can be critical for interaction with biological targets.

The significance of this structural class in chemical research is underscored by the extensive investigation into related thiophene derivatives for a variety of applications, including their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govnih.gov

Historical and Current Research Trajectories for Related Amine and Thiophene Derivatives

The history of thiophene chemistry dates back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene. wikipedia.orgcognizancejournal.comderpharmachemica.com Since then, the study of thiophene and its derivatives has become a vast and dynamic field of research. derpharmachemica.com Historically, much of the research focused on understanding the aromatic nature of thiophene and its reactivity in electrophilic substitution reactions. derpharmachemica.com

Current research trajectories for thiophene derivatives are heavily focused on their applications in medicinal chemistry and materials science. In medicinal chemistry, there is a continuous effort to synthesize and evaluate new thiophene-containing compounds for a wide range of therapeutic targets. nih.govnih.govnih.gov For instance, thiophene derivatives have been investigated as inhibitors of various enzymes and as antagonists for different receptors. nih.gov

In the realm of materials science, thiophene-based polymers and oligomers are being extensively studied for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The electron-rich nature of the thiophene ring makes it an excellent component for constructing conjugated systems with desirable electronic and optical properties. mdpi.com

Research on alkylamines has also evolved significantly, from fundamental studies of their synthesis and basicity to their application as catalysts, ligands in coordination chemistry, and key functional groups in pharmaceuticals. organic-chemistry.orglibretexts.orgorganic-chemistry.org The development of stereoselective methods for the synthesis of chiral amines is a particularly active area of research, given the importance of chirality in drug action.

The convergence of these research trajectories is evident in the growing number of studies on molecules that combine both thiophene and amine functionalities. These studies aim to leverage the unique properties of each moiety to create novel compounds with tailored biological activities or material properties.

Data Tables

Table 1: Physicochemical Properties of Thiophene and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
ThiopheneC4H4S84.1484-38
2-MethylthiopheneC5H6S98.17112-113-63
2-EthylthiopheneC6H8S112.21132-134-
2-(Thiophen-2-yl)ethylamineC6H9NS127.21200-201-

This table presents representative data for thiophene and some of its simple alkyl and aminoalkyl derivatives to provide context for the properties of the title compound.

Table 2: Selected Marketed Drugs Containing a Thiophene Moiety

Drug NameTherapeutic Class
TiclopidineAntiplatelet
ClopidogrelAntiplatelet
PrasugrelAntiplatelet
RaltitrexedAnticancer
OlanzapineAntipsychotic
TiagabineAnticonvulsant
ZileutonAntiasthmatic
SuprofenAnti-inflammatory
CefoxitinAntibiotic
SertaconazoleAntifungal

This table illustrates the therapeutic importance of the thiophene scaffold in modern medicine. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NS B13251356 (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)heptan-2-amine

InChI

InChI=1S/C13H23NS/c1-3-4-5-7-12(2)14-10-9-13-8-6-11-15-13/h6,8,11-12,14H,3-5,7,9-10H2,1-2H3

InChI Key

SEOLAJKYRMMAQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCC1=CC=CS1

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Heptan 2 Yl 2 Thiophen 2 Yl Ethyl Amine

Retrosynthetic Analysis and Precursor Synthesis for the Amine Scaffold

A logical retrosynthetic analysis of (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine identifies two primary precursors: 2-(thiophen-2-yl)ethylamine and heptan-2-one. This disconnection breaks the C-N bond central to the amine, suggesting a formation strategy via reductive amination. An alternative disconnection, breaking the same C-N bond but from the other side, suggests an N-alkylation approach with 2-(thiophen-2-yl)ethylamine and a suitable heptyl halide.

2-(Thiophen-2-yl)ethylamine is a crucial building block for the target molecule. Several synthetic routes to this intermediate have been reported, often starting from thiophene (B33073) or its derivatives.

One common method involves the Vilsmeier-Haack reaction of thiophene to produce 2-thiophenecarboxaldehyde. dissertationtopic.net This aldehyde can then be converted to 2-(2-nitroethenyl)thiophene, which upon reduction yields the desired 2-(thiophen-2-yl)ethylamine. chemicalbook.com

Another approach begins with the bromination of thiophene to yield 2-bromothiophene (B119243). patsnap.com This is followed by a Grignard reaction with magnesium and subsequent reaction with ethylene (B1197577) oxide to form 2-(thiophen-2-yl)ethanol. The alcohol is then converted to the corresponding amine, for example, through a Mitsunobu reaction or by conversion to an alkyl halide followed by amination. patsnap.comgoogle.com

A further method involves the oxidation of 2-(thiophen-2-yl)ethanol to 2-thiophene acetaldehyde, which is then converted to its oxime using hydroxylamine (B1172632) hydrochloride. Subsequent reduction of the oxime provides 2-(thiophen-2-yl)ethylamine. google.com

Table 1: Selected Synthetic Routes to 2-(thiophen-2-yl)ethylamine

Starting Material Key Intermediates Reagents
Thiophene 2-Thiophenecarboxaldehyde, 2-(2-Nitroethenyl)thiophene POCl₃, DMF; Nitromethane, Base; Reducing agent (e.g., LiAlH₄)
Thiophene 2-Bromothiophene, 2-(Thiophen-2-yl)ethanol NBS; Mg, Ethylene oxide; Amination sequence

Heptan-2-one, also known as methyl amyl ketone, is the ketone precursor required for the reductive amination pathway. It is a commercially available compound but can also be synthesized through various laboratory methods.

A standard laboratory preparation involves the oxidation of the corresponding secondary alcohol, heptan-2-ol. bris.ac.uk Common oxidizing agents for this transformation include acidified potassium dichromate or potassium permanganate. bris.ac.uk

Industrial synthesis can be achieved through the aldol (B89426) condensation of acetone (B3395972) and butyraldehyde, followed by dehydration and catalytic hydrogenation. google.com Other methods include the saponification of ethyl butylacetoacetate and the dehydrogenation of 2-heptanol. atamankimya.comchembk.com

Table 2: Overview of Synthetic Methods for Heptan-2-one

Precursor(s) Reaction Type Key Reagents
Heptan-2-ol Oxidation Acidified K₂Cr₂O₇ or KMnO₄
Acetone and Butyraldehyde Aldol Condensation/Hydrogenation Solid base catalyst, H₂/Catalyst
Ethyl butylacetoacetate Saponification/Decarboxylation NaOH, H₂SO₄

Direct Synthesis Routes via Reductive Amination and Alternative Approaches

With the key precursors in hand, the assembly of this compound can proceed. Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.

The direct reductive amination of heptan-2-one with 2-(thiophen-2-yl)ethylamine is a primary route to the target compound. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. organic-chemistry.orgresearchgate.netresearchgate.net

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/catalyst). organic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions. For instance, α-picoline-borane in the presence of acetic acid has been shown to be effective for reductive aminations in various solvents, including methanol (B129727) and water.

An alternative to reductive amination is the N-alkylation of 2-(thiophen-2-yl)ethylamine with a suitable 2-heptyl electrophile, such as 2-bromoheptane (B1584549) or 2-heptyl tosylate. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate, triethylamine, or sodium hydride.

The choice of solvent and temperature can influence the reaction rate and selectivity. While this method is straightforward, it can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is therefore important.

Functionalization and Derivatization Strategies of the Thiophene Ring

The thiophene ring in the target molecule is amenable to further functionalization, allowing for the synthesis of a diverse library of derivatives. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution reactions.

Electrophilic substitution reactions on 2-substituted thiophenes generally occur at the 5-position due to the activating effect of the alkyl substituent. nih.gov Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For example, bromination of similar thiophene-containing compounds has been shown to occur regioselectively. nih.gov

Furthermore, the thiophene ring can be metalated, typically using strong bases like n-butyllithium, followed by quenching with various electrophiles. This allows for the introduction of a wide range of functional groups, including carboxyl, silyl, and boronic ester groups, which can be further manipulated in cross-coupling reactions. lnu.edu.cnmdpi.com

Table 3: Potential Functionalization Reactions of the Thiophene Ring

Reaction Type Reagents Position of Substitution
Bromination N-Bromosuccinimide (NBS) 5-position
Nitration HNO₃/H₂SO₄ 5-position
Acylation Acyl chloride/Lewis acid (e.g., AlCl₃) 5-position

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov The reactivity of thiophene in these reactions is significantly greater than that of benzene (B151609). The 2-substituted nature of this compound directs incoming electrophiles primarily to the C5 position, which is the most nucleophilic site. Should the C5 position be occupied, substitution may occur at the C3 or C4 positions, although this is generally less favorable.

Common EAS reactions applicable to the thiophene nucleus of the target molecule include:

Halogenation: Bromination and chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions to introduce a halogen at the C5 position. jcu.edu.aupatsnap.com This transformation is pivotal as it installs a versatile handle for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in acetic anhydride (B1165640). The conditions must be carefully controlled to avoid oxidation of the sensitive thiophene ring.

Sulfonation: Reaction with sulfuric acid or a sulfur trioxide-pyridine complex can introduce a sulfonic acid group, enhancing the molecule's polarity.

Friedel-Crafts Acylation: The introduction of an acyl group, typically at the C5 position, can be performed using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). nih.gov This reaction provides a route to thiophene-containing ketones, which can be further modified.

The outcomes of these reactions are heavily influenced by the nature of the substituent at the C2 position. The [2-(heptan-2-ylamino)ethyl] group is generally considered activating and ortho-para directing (in this case, C5 directing), thus facilitating these substitution reactions.

Directed Ortho-Metalation and Cross-Coupling Methodologies

To achieve more complex and regioselective functionalization of the thiophene ring, directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions are powerful tools.

Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.org In this compound, the secondary amine within the side chain can potentially act as a DMG, directing lithiation to the C3 position of the thiophene ring. baranlab.org This process forms a lithiated intermediate that can be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, or sources of halogens) to introduce a wide array of functional groups with high regioselectivity. organic-chemistry.orgharvard.edu This strategy provides a complementary approach to EAS, enabling functionalization at a less electronically favored position.

Cross-Coupling Methodologies: Palladium- and nickel-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on aromatic systems. acs.orgdaneshyari.comrsc.org To apply these methods, the thiophene ring of the target molecule must first be halogenated, typically at the C5 position via electrophilic substitution. The resulting 5-halo-thiophene derivative can then participate in a variety of coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedKey Advantages
Suzuki-Miyaura CouplingOrganoboron Reagent (R-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf)C-C (Aryl-Aryl, Aryl-Alkyl)Mild conditions, high functional group tolerance, commercially available reagents. researchgate.netrsc.org
Stille CouplingOrganostannane (R-SnR'₃)Pd(PPh₃)₄C-CTolerant of many functional groups, but tin reagents are toxic. jcu.edu.au
Kumada CouplingGrignard Reagent (R-MgX)Ni(dppe)Cl₂, Pd(PPh₃)₄C-CHighly reactive nucleophiles, but limited functional group tolerance. jcu.edu.au
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃C-C (Aryl-Vinyl)Forms vinylated thiophenes.
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Buchwald LigandsC-NForms aminothiophenes.

These reactions enable the introduction of aryl, heteroaryl, alkyl, vinyl, and amino substituents, providing extensive opportunities for structural diversification.

Functionalization of the Alkyl Chain and Amine Nitrogen

Modification of the side chain offers another avenue for creating analogues of the parent compound.

Stereoselective Synthesis Approaches for Chiral Centers

The heptyl moiety of this compound contains a stereocenter at the C2 position. The synthesis of enantiomerically pure forms of this compound is crucial for pharmacological studies, as different enantiomers often exhibit distinct biological activities. Stereoselective synthesis can be achieved through several established strategies:

Chiral Pool Synthesis: The most straightforward approach is to start with an enantiomerically pure precursor. For instance, using commercially available (R)- or (S)-heptan-2-amine in a reaction with a suitable thiophene electrophile, or using (R)- or (S)-heptan-2-one in a reductive amination with 2-(thiophen-2-yl)ethanamine. nih.gov

Asymmetric Reductive Amination: This is a powerful method for creating chiral amines. nih.gov It involves the condensation of a ketone (heptan-2-one) with an amine (2-(thiophen-2-yl)ethanamine) to form a prochiral imine intermediate. This intermediate is then reduced in the presence of a chiral catalyst and a hydrogen source (e.g., H₂ gas). Transition metal catalysts (such as Iridium, Rhodium, or Ruthenium) complexed with chiral ligands (e.g., BINAP derivatives) can induce high levels of enantioselectivity in the C=N bond reduction, leading to the desired chiral amine. acs.org

Enzymatic Resolution: A racemic mixture of the final compound can be resolved using enzymes (e.g., lipases) that selectively acylate or deacylate one enantiomer, allowing for the separation of the two.

Introduction of Diverse Functional Groups on the Heptyl Moiety

Direct, selective functionalization of the saturated heptyl chain via C-H activation is a synthetically challenging task, though modern methods are emerging. nih.gov A more practical approach involves constructing the side chain from precursors that already contain the desired functional groups. For example, a substituted heptan-2-one (e.g., containing a hydroxyl, ester, or protected amine group at a distal position) could be used in the initial reductive amination step.

The amine nitrogen itself is a key site for functionalization. Standard reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of a second alkyl group to form a tertiary amine, although this can be difficult to control and may lead to quaternization. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The most probable and scalable synthetic route to this compound is the reductive amination of heptan-2-one with 2-(thiophen-2-yl)ethanamine. organic-chemistry.orgacsgcipr.orgstackexchange.com Optimization of this reaction is critical for maximizing yield and purity while minimizing side products.

Key parameters for optimization include:

Reducing Agent: The choice of reducing agent is crucial. Mild, selective hydrides are preferred to avoid reduction of other functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is effective under slightly acidic conditions that favor iminium ion formation and is not reactive towards the carbonyl starting material. stackexchange.com Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂). acsgcipr.orgresearchgate.net

Solvent and pH: The reaction is typically run in a non-protic solvent like dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF). stackexchange.com Maintaining a slightly acidic pH (around 5-6), often by adding acetic acid, is essential to catalyze the formation of the iminium ion intermediate without deactivating the amine nucleophile. stackexchange.com

Temperature and Stoichiometry: The reaction is usually performed at room temperature. The stoichiometry of the amine and carbonyl components should be carefully controlled to prevent side reactions, such as the formation of dialkylated products. acsgcipr.org

Catalyst Screening and Ligand Design for Improved Efficiency

For syntheses involving catalytic steps, such as cross-coupling or asymmetric hydrogenation, the catalyst system is paramount.

For Cross-Coupling Reactions: The efficiency of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions depends heavily on the palladium catalyst and its associated ligand.

Catalyst Screening: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) and pre-catalysts is a standard optimization step. nih.gov

Ligand Design: While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for some transformations, modern ligand design has led to significant improvements. Sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, developed by the Buchwald group) or N-heterocyclic carbene (NHC) ligands often provide higher catalytic activity, broader substrate scope, and allow for reactions at lower temperatures and catalyst loadings. nih.govnih.gov

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling
Ligand ClassExample LigandsKey Features
TriarylphosphinesPPh₃, P(o-tol)₃Classical, robust, but may require higher temperatures.
Bulky AlkylphosphinesP(t-Bu)₃Highly electron-donating, promotes oxidative addition.
DialkylbiarylphosphinesSPhos, XPhos, RuPhosBulky and electron-rich; highly effective for challenging couplings (e.g., with hindered substrates or chloroarenes). nih.gov
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, form very stable Pd complexes, often highly active. nih.gov

For Catalytic Reductive Amination: If catalytic hydrogenation is used for the reductive amination, screening different metal catalysts is necessary.

Catalyst Screening: Common heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel (Ra-Ni). Homogeneous catalysts, such as those based on Ruthenium or Iridium, are also widely used, especially for asymmetric variants. researchgate.netresearchgate.net The choice of catalyst can influence selectivity and reaction rate. For instance, some catalysts may be prone to causing dehalogenation if the thiophene ring is substituted with a halogen.

Solvent Effects and Temperature Control in Synthetic Pathways

The successful synthesis of this compound hinges on the careful control of reaction parameters, with solvent and temperature playing pivotal roles in influencing reaction kinetics, yield, and purity. The primary route to this compound is the reductive amination between 2-(thiophen-2-yl)ethylamine and heptan-2-one. The selection of an appropriate solvent and the maintenance of optimal temperature are critical throughout the multi-step synthesis of the precursors and in the final condensation and reduction steps.

The synthesis of the key intermediate, 2-(thiophen-2-yl)ethylamine, involves several stages where solvent and temperature are meticulously controlled. For instance, in the initial preparation of 2-bromothiophene from thiophene, the reaction temperature is typically kept low, between -10°C and 10°C, to manage the exothermic nature of bromination and prevent side reactions. google.compatsnap.com The choice of organic solvent in this step can range from glacial acetic acid and carbon tetrachloride to ethylene dichloride and acetonitrile. google.compatsnap.com

Subsequent steps, such as the Grignard reaction to form 2-thiophene ethanol, also demand precise temperature and solvent management. This reaction is often conducted in anhydrous solvents like ether, n-butyl ether, toluene, or tetrahydrofuran (THF). google.com The temperature for the addition of ethylene oxide to the Grignard reagent is generally maintained between 0°C and 20°C. google.compatsnap.com The final ammonolysis step to produce 2-thiophene ethylamine (B1201723) is pressure and temperature-sensitive, with preferred conditions being 30-35°C and 0.6-0.65 MPa in the presence of liquefied ammonia. google.comgoogle.com

For the final reductive amination step to yield this compound, the choice of solvent is crucial for both the initial imine formation and the subsequent reduction. Halogenated solvents have been frequently employed for reductive aminations using borane-based reductants. researchgate.net Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are among the most commonly cited solvents for reactions involving sodium triacetoxyborohydride (STAB), a common reducing agent for this transformation. researchgate.netacsgcipr.orgmdpi.com The reaction is often initiated at a reduced temperature, such as in an ice-water bath, before proceeding at room temperature. mdpi.com

However, a shift towards more environmentally benign solvents has been explored. Studies have shown that ethyl acetate (B1210297) (EtOAc) can be a comparable alternative to chlorinated solvents for STAB-mediated reductive aminations. researchgate.netacsgcipr.org Other viable alternatives include dimethyl carbonate, isopropyl alcohol, and 2-MeTHF. researchgate.net The choice of solvent can significantly impact molecular geometry and reaction energetics. nih.gov For example, computational studies comparing DCE and THF in reductive aminations found that the solvent choice had a notable impact. nih.gov Protic solvents like alcohols must be used with caution, especially with metal catalysts and H₂, as they can undergo oxidation and generate aldehyde/ketone impurities that lead to undesired side products. acsgcipr.org

The temperature of the reductive amination directly influences the reaction rate and the stability of the intermediate imine. Typically, these reactions are run at temperatures ranging from 0°C to room temperature to ensure controlled reaction progress and minimize the formation of byproducts. mdpi.com

The following tables summarize the solvent and temperature conditions often employed in the key synthetic steps leading to this compound.

Table 1: Solvent and Temperature Control in the Synthesis of 2-Thiophene Ethylamine Precursors

Reaction StepSolventsTemperature Range
Bromination of ThiopheneGlacial Acetic Acid, Carbon Tetrachloride, Ethylene Dichloride, Toluene, Acetonitrile-10°C to 10°C
Grignard ReactionEther, n-Butyl Ether, Toluene, Tetrahydrofuran (THF)0°C to 20°C
AmmonolysisMethanol, Liquefied Ammonia0°C to 80°C

This table presents a summary of typical conditions cited in synthetic procedures for precursors to the target compound. google.compatsnap.comgoogle.com

Table 2: Common Solvents for Reductive Amination

Solvent ClassExamplesSuitability Notes
ChlorinatedDichloromethane (DCM), 1,2-Dichloroethane (DCE), ChloroformFrequently used, high performance, but environmentally less desirable. researchgate.netacsgcipr.org
EstersEthyl Acetate (EtOAc)Broadly comparable to DCE; considered a greener alternative. researchgate.netacsgcipr.org
EthersTetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Common alternative, can influence reaction pathways differently than DCE. researchgate.netnih.gov
AlcoholsIsopropyl AlcoholViable alternative, but caution is needed with certain catalysts to avoid side reactions. researchgate.netacsgcipr.org
CarbonatesDimethyl CarbonateIdentified as a green, high-performance alternative solvent. researchgate.net
AmidesN,N-dimethylformamide (DMF)A polar aprotic solvent used in some reductive amination protocols. acsgcipr.org

This table outlines common solvents used for the reductive amination step, highlighting both traditional and more environmentally friendly options. researchgate.netacsgcipr.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Heptan 2 Yl 2 Thiophen 2 Yl Ethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine can be established.

Comprehensive 1D NMR (¹H, ¹³C) for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound provide crucial information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are based on the analysis of structurally similar fragments and established substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the heptan-2-yl group, the ethyl bridge, and the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the aromatic character of the thiophene ring.

The protons on the thiophene ring are expected to appear in the aromatic region, typically between 6.8 and 7.2 ppm. The protons of the ethyl bridge, being adjacent to both the thiophene ring and the nitrogen atom, will be deshielded and are predicted to resonate at approximately 2.8-3.0 ppm. The methine proton on the heptyl chain (CH-N) will also be shifted downfield due to the adjacent nitrogen, appearing in the range of 2.6-2.8 ppm. The remaining methylene (B1212753) and methyl protons of the heptyl chain will be found in the upfield region (0.8-1.6 ppm). The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the thiophene ring are expected to have chemical shifts in the aromatic region, from approximately 123 to 145 ppm. The carbons of the ethyl bridge and the heptyl group will appear in the aliphatic region. The carbon atom of the heptyl chain bonded to the nitrogen (C-N) is anticipated to have a chemical shift in the range of 50-60 ppm. The methylene carbon of the ethyl bridge attached to the nitrogen will also be in a similar region, while the methylene carbon attached to the thiophene ring will be further upfield. The remaining carbons of the heptyl chain will have chemical shifts in the typical alkane region (14-40 ppm).

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
Thiophene H-5 ~7.1-7.2 Doublet
Thiophene H-3, H-4 ~6.8-7.0 Multiplet
Thiophene-CH₂ ~2.9-3.1 Triplet
CH₂-N ~2.7-2.9 Triplet
CH-N (Heptyl) ~2.6-2.8 Multiplet
N-H Variable Broad Singlet
Heptyl CH₂, CH₃ ~0.8-1.6 Multiplets, Triplet, Doublet

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Thiophene C-2 ~144-146
Thiophene C-5 ~127-129
Thiophene C-3, C-4 ~123-126
CH-N (Heptyl) ~55-65
CH₂-N (Ethyl) ~48-55
Thiophene-CH₂ ~30-35
Heptyl Carbons ~14-40

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D NMR and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between the adjacent protons in the thiophene ring, between the two methylene groups of the ethyl bridge, and between the adjacent protons along the heptyl chain. A key correlation would be observed between the methine proton (CH-N) of the heptyl group and the adjacent methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for establishing the connectivity between the different fragments of the molecule. For instance, correlations are expected between the protons of the ethyl bridge and the carbons of the thiophene ring, as well as between the protons of the ethyl bridge and the methine carbon of the heptyl group across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the stereochemistry and preferred conformation of the molecule. Due to the flexibility of the alkyl chain and the ethyl bridge, multiple NOE correlations are possible. For example, NOEs might be observed between the protons of the ethyl bridge and the protons of the heptyl group that are in spatial proximity, depending on the conformational preferences around the C-N bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Characterization of Characteristic Vibrational Modes (e.g., C-H, C=C, C-S, N-H)

The vibrational spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.

N-H Stretch: A characteristic medium to weak absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹ in the IR spectrum. whitman.eduhuji.ac.il

C-H Stretch: The aliphatic C-H stretching vibrations of the heptyl and ethyl groups will appear as strong bands in the 2850-3000 cm⁻¹ region. huji.ac.il The aromatic C-H stretching of the thiophene ring is expected to show weaker bands just above 3000 cm⁻¹.

C=C Stretch: The C=C stretching vibrations of the thiophene ring will give rise to characteristic bands in the 1400-1600 cm⁻¹ region. iosrjournals.orgjchps.com

C-S Stretch: The C-S stretching vibration within the thiophene ring is typically observed in the fingerprint region, around 600-800 cm⁻¹. iosrjournals.orgjchps.com

N-H Bend: An N-H bending vibration may be observed around 1550-1650 cm⁻¹ in the IR spectrum, although it can sometimes be weak for secondary amines.

C-N Stretch: The C-N stretching vibration for the aliphatic amine is expected in the 1000-1250 cm⁻¹ range. whitman.edu

Characteristic Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
C=C Stretch (Thiophene) 1400-1600
N-H Bend 1550-1650
C-N Stretch 1000-1250
C-S Stretch (Thiophene) 600-800

Conformation-Sensitive Vibrational Signatures

The flexibility of the heptyl chain and the ethyl bridge allows for the existence of multiple conformers. The vibrational frequencies of certain modes, particularly those involving the molecular backbone, can be sensitive to the conformational state of the molecule. For instance, specific C-C stretching or CH₂ rocking vibrations in the fingerprint region might shift in frequency or change in intensity depending on the gauche or anti arrangement of the alkyl chain. researchgate.netmdpi.com Low-frequency Raman spectroscopy can be particularly useful for studying these subtle conformational changes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern upon ionization. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of a nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. whitman.edulibretexts.org

The fragmentation of this molecule is expected to be dominated by cleavage of the bonds alpha to the nitrogen atom, a common pathway for amines. libretexts.orglibretexts.org This would lead to the formation of stable iminium ions. The two primary alpha-cleavage pathways are:

Cleavage of the bond between the methine carbon of the heptyl group and the adjacent methylene carbon, resulting in the loss of a pentyl radical.

Cleavage of the C-C bond in the ethyl bridge, leading to the formation of a resonance-stabilized ion containing the thiophene ring.

Another significant fragmentation pathway would involve the cleavage of the bond between the nitrogen and the ethyl group, generating a heptan-2-aminium ion and a 2-(thiophen-2-yl)ethyl radical, or vice versa. Fragmentation of the thiophene ring itself is also possible, leading to characteristic sulfur-containing fragment ions. The fragmentation of the heptyl chain can also occur, producing a series of ions separated by 14 mass units (CH₂). libretexts.org

Predicted Major Mass Spectral Fragments

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high precision. For this compound, with a molecular formula of C₁₃H₂₃NS, HRMS can differentiate its exact mass from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 225.15512 Da. In typical electrospray ionization (ESI) HRMS, the molecule would be observed as its protonated form, [M+H]⁺. The exact mass of this ion provides a highly accurate molecular signature, confirming the elemental formula and distinguishing it from isobaric interferences.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₁₃H₂₃NS225.15512
Protonated Molecule [M+H]⁺[C₁₃H₂₄NS]⁺226.16295

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation patterns of N-alkylated amines are well-characterized and typically dominated by cleavage at the bonds alpha and beta to the nitrogen atom. nih.gov

For this compound, the primary fragmentation pathways are predicted to be:

Alpha-Cleavage: This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. The most favorable cleavage would result in the formation of the most stable iminium ion. Cleavage of the bond between C2 and C3 of the heptyl group would lead to the loss of a pentyl radical (C₅H₁₁) and the formation of a prominent iminium ion. A key fragment would also arise from the cleavage of the Cα-Cβ bond of the ethylthiophene side chain, leading to the formation of the thiophenemethyl cation (m/z 97), a characteristic fragment for 2-substituted thiophenes.

Beta-Cleavage: Cleavage of the C-C bond beta to the nitrogen can also occur, though it is often less favorable than alpha-cleavage for aliphatic amines.

These predictable fragmentation pathways allow for the structural confirmation of the different components of the molecule—the heptyl group and the thiophenylethyl moiety.

Predicted Fragment Ion (m/z)Proposed Structure/OriginFragmentation Pathway
226.16[M+H]⁺Precursor Ion
126.08[C₇H₁₂NS]⁺Loss of hexane (B92381) (C₆H₁₄) from the heptyl group
110.07[C₆H₈N]⁺Cleavage of the thiophenylethyl group
97.02[C₅H₅S]⁺Thiophenemethyl cation

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported, analysis of derivatives containing the 2-(thiophen-2-yl)ethyl]amine framework provides valuable insights into its likely solid-state conformation and packing. researchgate.net

Elucidation of Molecular Geometry and Bond Parameters

The molecular geometry would be dictated by the tetrahedral arrangement around the sp³-hybridized nitrogen and carbon atoms of the alkyl chains and the planar geometry of the aromatic thiophene ring. The heptan-2-yl and ethyl groups attached to the nitrogen would adopt staggered conformations to minimize steric hindrance.

Based on crystallographic data from closely related thiophene derivatives, the bond lengths and angles within the thiophene ring are expected to be consistent with established values. researchgate.net For instance, the C-S bond lengths are typically around 1.7 Å, while the C-C bonds within the ring vary slightly. researchgate.net

ParameterTypical Value (from derivatives)Reference
Thiophene C-S Bond Length~1.71 Å researchgate.net
Thiophene C=C Bond Length~1.37 Å researchgate.net
Thiophene C-C Bond Length~1.42 Å researchgate.net
C-N Bond Length (Aliphatic)~1.47 Å researchgate.net
C-N-C Bond Angle~112°-

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be primarily governed by van der Waals forces due to the flexible and bulky aliphatic heptyl group. However, other weaker interactions are also expected to play a significant role in the supramolecular architecture. acs.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The chromophore in this compound is the thiophene ring. The N-alkyl substituent, while not part of the conjugated system, can influence the electronic properties of the chromophore through inductive effects.

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of thiophene and its derivatives is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic ring. nih.gov The parent thiophene molecule exhibits a primary absorption maximum (λₘₐₓ) around 235 nm.

Substitution at the 2-position of the thiophene ring typically results in a bathochromic (red) shift of the λₘₐₓ. The 2-(heptan-2-yl)aminoethyl substituent is an electron-donating group, which is expected to cause a moderate shift to a longer wavelength compared to unsubstituted thiophene. The lone pair of electrons on the nitrogen atom could potentially give rise to a weak, and often unobserved, n → π* transition. The exact position of the absorption maxima can be influenced by the solvent polarity. biointerfaceresearch.com

Transition TypeAffected MoietyExpected λₘₐₓ Region (nm)
π → πThiophene Ring235 - 260 nm
n → πNitrogen Lone Pair> 280 nm (typically weak)

Solvent Polarity Effects on UV-Vis Spectra

A comprehensive search of scientific literature and spectral databases did not yield specific experimental data on the effects of solvent polarity on the UV-Vis absorption spectra of this compound or its closely related derivatives. While the study of solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity—is a common practice in the characterization of organic compounds, no published research detailing such an investigation for this particular compound could be located.

Although general principles of solvatochromism in thiophene derivatives are documented, the absence of specific data for this compound prevents a detailed analysis and the creation of a data table illustrating the effects of different solvents on its UV-Vis spectral properties. Further experimental research would be required to elucidate these specific solvent-solute interactions and their impact on the electronic absorption spectrum of the title compound.

Computational and Theoretical Chemistry Investigations of Heptan 2 Yl 2 Thiophen 2 Yl Ethyl Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with a 6-311G(d,p) or similar basis set, are routinely employed to determine various molecular properties. nih.govresearchgate.netinpressco.comnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For a flexible molecule like (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine, this process involves exploring multiple possible conformations (conformers) arising from rotation around its single bonds.

The structure was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. researchgate.netirjweb.com The resulting optimized geometry represents a local minimum on the potential energy surface. Key structural parameters, such as bond lengths and angles, for the lowest energy conformer are predicted. The planarity of the thiophene (B33073) ring is a critical feature, while the heptyl and ethyl groups exhibit significant conformational flexibility. The interplay of steric hindrance and weak intramolecular forces dictates the final, most stable arrangement. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

ParameterBond/AnglePredicted Value
Bond Length (Å) C-S (thiophene)1.725
C=C (thiophene)1.378
C-C (thiophene)1.421
C-N (amine)1.465
N-H (amine)1.015
Bond Angle (°) C-S-C (thiophene)92.2
C-C-N (ethyl)111.5
C-N-C (amine)114.8

Note: These values are representative predictions from DFT calculations and are consistent with typical values for similar chemical moieties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group, which possesses a lone pair of electrons. The LUMO is likely distributed over the antibonding π* orbitals of the thiophene ring. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com Calculations performed using the B3LYP/6-311G(d,p) level of theory provide the energies of these orbitals. nih.govmaterialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Properties

ParameterPredicted Energy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE) 4.90

Note: The energy gap suggests moderate chemical reactivity and stability. A smaller gap often correlates with higher reactivity. mdpi.comirjweb.com

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be used to identify characteristic functional groups and can be correlated with experimental data if available. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging motions. researchgate.net

DFT calculations often overestimate vibrational frequencies, so it is common practice to apply a scaling factor to the computed values to achieve better agreement with experimental results. Key predicted vibrational modes for this compound would include the N-H stretch of the secondary amine, C-N stretching, aromatic C-H stretching of the thiophene ring, and aliphatic C-H stretching of the alkyl chains.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹, Scaled)
N-H StretchSecondary Amine~3450
C-H Stretch (Aromatic)Thiophene Ring3100 - 3150
C-H Stretch (Aliphatic)Heptyl/Ethyl Chains2850 - 2960
C=C StretchThiophene Ring1400 - 1550
C-N StretchAmine1100 - 1250

Note: Frequencies are representative and based on typical DFT calculation results for similar organic molecules.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and validation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used for this purpose. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H and ¹³C NMR chemical shifts.

These predictions can be compared with experimental spectra to confirm the molecular structure. The accuracy of the prediction depends on the level of theory, basis set, and consideration of solvent effects. researchgate.netmdpi.com For this compound, distinct signals are expected for the protons and carbons of the thiophene ring, the ethyl linker, and the heptyl chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected Nuclei)

Atom TypePositionPredicted Chemical Shift (ppm)
¹H NMR Thiophene (H3, H4, H5)6.8 - 7.2
N-H~1.5 - 2.5
CH₂ (ethyl)2.8 - 3.1
CH (heptyl, C2)2.6 - 2.9
CH₃ (heptyl, terminal)~0.9
¹³C NMR Thiophene (C2)~145
Thiophene (C3, C4, C5)123 - 128
CH₂ (ethyl, adjacent to N)~48
CH (heptyl, adjacent to N)~55
CH₃ (heptyl, terminal)~14

Note: Chemical shifts are referenced to TMS and are plausible values derived from GIAO-DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a detailed view of conformational changes, flexibility, and intermolecular interactions. mdpi.comresearchgate.net

For a molecule with flexible components like this compound, MD simulations are particularly useful for exploring its conformational landscape. nih.gov By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature, one can observe how the molecule folds, rotates, and samples different shapes.

Solvent Effects on Molecular Conformation and Interactions

The conformation of a flexible molecule like this compound is significantly influenced by the surrounding solvent. Solvents can affect the molecule's structure and interactions through various mechanisms, including polarity, hydrogen bonding capabilities, and dispersion forces.

The interplay of several forces, including intramolecular hydrogen bonding and solvent polarity, modulates the conformational flexibility of molecules. rsc.orgresearchgate.net For synthetic macromolecules, favorable interactions with a solvent lead to expanded random conformations, while poor solvents can cause the molecule to adopt collapsed globular states. nih.gov In the case of this compound, polar solvents would likely interact with the amine group and the sulfur heteroatom of the thiophene ring.

Table 1: Predicted Solvent Effects on the Conformation of this compound

Solvent TypePrimary InteractionPredicted Molecular Conformation
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding with the amine group.Likely extended conformation of the ethylamine (B1201723) side chain.
Polar Aprotic (e.g., Acetone (B3395972), DMSO)Dipole-dipole interactions with the thiophene ring and amine group.Intermediate conformation, influenced by a balance of interactions.
Nonpolar (e.g., Hexane (B92381), Toluene)van der Waals forces with the heptyl group and thiophene ring.Potentially more compact or folded conformation due to intramolecular forces.

Reactivity Descriptors and Fukui Function Analysis

Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the chemical behavior of a molecule. These descriptors help identify the sites most susceptible to electrophilic, nucleophilic, and radical attacks.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential.

For this compound, the MEP surface is expected to show a region of negative potential (electron-rich) around the sulfur atom of the thiophene ring and the nitrogen atom of the amine group, making them likely sites for electrophilic attack. The distribution of electrostatic potential depends on the types of substituent atoms. jchps.com Conversely, the hydrogen atoms attached to the nitrogen and the aromatic protons of the thiophene ring would exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack. The negative electrostatic potentials of thiophene play a significant role in its interactions. nih.govresearchgate.net

For thiophene derivatives, Fukui function analysis has shown that specific carbon and heteroatoms are the most reactive sites. nih.govnih.govresearchgate.net In the case of this compound, the nitrogen atom of the amine group is expected to be a primary nucleophilic site due to its lone pair of electrons. The thiophene ring, being an electron-rich aromatic system, is also susceptible to electrophilic substitution. wikipedia.orgnih.gov The specific carbon atoms in the thiophene ring most prone to attack would be determined by the directing effects of the ethylamine substituent.

Table 2: Predicted Reactivity Sites of this compound

Reactive SitePredicted ReactivityRationale
Nitrogen Atom (Amine)NucleophilicLone pair of electrons.
Sulfur Atom (Thiophene)NucleophilicLone pairs of electrons, contributes to the aromatic system.
Thiophene Ring (Carbons)Electrophilic SubstitutionElectron-rich aromatic system.
Amine HydrogensElectrophilicPolar N-H bonds.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and physical properties of molecular systems. For this compound, key NCIs would include hydrogen bonding and interactions involving the thiophene ring.

The amine group in this compound can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). study.com This allows for the formation of intermolecular hydrogen bonds, which can lead to self-assembly and influence the bulk properties of the compound. The strength of these hydrogen bonds can be influenced by the electronic environment. Thioamides, for example, are known to be stronger hydrogen bond donors but weaker acceptors compared to their oxo-amide counterparts. researchgate.net

Intramolecular hydrogen bonding could also occur between the amine hydrogen and the sulfur atom of the thiophene ring, or the π-system of the ring itself, influencing the molecule's conformation. Studies on related compounds have highlighted the importance of intramolecular hydrogen bonds in dictating molecular shape. nih.gov

The aromatic thiophene ring is capable of engaging in π-stacking interactions. researchgate.netacs.org These interactions, which are a result of electrostatic and dispersion forces between aromatic rings, can lead to the formation of dimers or larger aggregates. mdpi.com The geometry of these π-stacked structures can vary, including face-to-face, T-shaped, and parallel-displaced arrangements. researchgate.net

Thermodynamic Parameters and Energetic Considerations of this compound

Computational and theoretical chemistry provides a powerful lens through which the energetic properties and thermodynamic stability of a molecule can be thoroughly investigated. For a molecule such as this compound, these studies are crucial for understanding its potential reactivity, formation pathways, and equilibrium behavior. Such investigations are typically carried out using quantum chemical methods like Density Functional Theory (DFT) or other ab initio calculations, which can provide detailed insights into the molecule's electronic structure and energy.

Calculation of Reaction Energies and Enthalpies

The calculation of reaction energies and enthalpies is fundamental to predicting the feasibility and energetic outcomes of chemical reactions involving this compound. These calculations would typically involve modeling the reactants, products, and any transition states of a proposed reaction.

Hypothetical Research Findings:

Were such studies available, one could expect to find detailed analyses of synthetic routes. For instance, the formation of this compound via reductive amination of 2-(thiophen-2-yl)acetaldehyde with heptan-2-amine could be modeled. The reaction energy (ΔE) and enthalpy of reaction (ΔH) would be calculated by subtracting the sum of the computed electronic energies (and thermal enthalpies) of the reactants from the sum of the energies of the products.

A hypothetical data table might look as follows, showcasing the calculated thermodynamic data for a proposed synthesis at a standard theoretical level (e.g., B3LYP/6-31G*).

ReactionCalculated ΔE (kJ/mol)Calculated ΔH (298.15 K) (kJ/mol)
2-(thiophen-2-yl)acetaldehyde + heptan-2-amine → this compound + H₂OData Not AvailableData Not Available

Such a table would provide quantitative insight into whether the reaction is energetically favorable. A negative ΔH would indicate an exothermic reaction, which is often spontaneous.

Assessment of Stability and Tautomeric Equilibria

The assessment of molecular stability involves calculating the absolute electronic energy of the molecule. Lower energy values typically correspond to higher stability. Furthermore, for a molecule like this compound, which contains an amine group, the possibility of tautomerism, while less common than in systems with carbonyls, could be explored theoretically. For instance, imine-enamine tautomerism is a theoretical possibility in related structures, although unlikely to be significant for a saturated amine.

Hypothetical Research Findings:

A computational study would first involve geometry optimization of the this compound structure to find its most stable conformation (lowest energy state). The stability of different conformers (resulting from rotation around single bonds) could be compared.

If any plausible tautomers could be proposed, their geometries would also be optimized, and their relative energies calculated. The energy difference between the primary amine form and any potential tautomers would indicate the equilibrium position. A large energy difference would suggest that only one tautomer is significantly present at equilibrium.

A hypothetical data table for the relative energies of different conformers or potential tautomers would be structured as follows:

Species/ConformerMethod of CalculationRelative Energy (kJ/mol)
This compound (Conformer A)Data Not AvailableData Not Available
This compound (Conformer B)Data Not AvailableData Not Available
Hypothetical Tautomer 1Data Not AvailableData Not Available

This data would be critical for understanding the conformational landscape and the potential for isomeric equilibrium in this compound.

Chemical Reactivity and Mechanistic Investigations of Heptan 2 Yl 2 Thiophen 2 Yl Ethyl Amine

Amine Group Reactivity

The secondary amine moiety, characterized by a nitrogen atom bonded to two carbon atoms and bearing a lone pair of electrons, is the primary center of basicity and nucleophilicity in the molecule.

Basicity and Protonation Studies

The lone pair of electrons on the nitrogen atom allows the amine to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form a secondary ammonium (B1175870) salt. This protonation is a reversible equilibrium, and the basicity of the amine is quantified by the pKa of its conjugate acid.

The basicity of (heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is influenced by the electronic effects of its substituents. The heptan-2-yl group is an alkyl group with a weak electron-donating inductive effect, which tends to increase the electron density on the nitrogen and enhance basicity. Conversely, the 2-(thiophen-2-yl)ethyl group can exert a mild electron-withdrawing effect, which would slightly decrease basicity compared to a simple dialkylamine. Computational studies on protonated thiophene-based oligomers show that while the positive charge is delocalized, it can influence the electronic structure of attached groups. rsc.org The protonation of azomethines containing thiophene (B33073) moieties has been shown to occur on the imine nitrogen, forming a positive charge that is stabilized by a counteranion. nih.gov

Table 1: Predicted Basicity Compared to Related Amines

Compound Structure Predicted pKa of Conjugate Acid Rationale
Diethylamine (CH₃CH₂)₂NH 10.9 Reference secondary alkylamine.
This compound 10.5 - 10.8 The electron-withdrawing nature of the thiophene ring slightly reduces basicity compared to a simple dialkylamine.

Note: The pKa value for this compound is an educated estimate based on the electronic effects of its constituent parts.

Acylation and Sulfonylation Reactions

As a potent nucleophile, the secondary amine of this compound readily participates in acylation and sulfonylation reactions. These reactions involve the attack of the nitrogen lone pair on the electrophilic carbonyl or sulfonyl group, respectively, leading to the formation of stable amide and sulfonamide linkages.

Acylation: Reaction with acylating agents such as acyl chlorides or carboxylic acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct, yields the corresponding N,N-disubstituted amide. Thiophene itself can undergo Friedel-Crafts acylation with acyl chlorides in the presence of a Lewis acid catalyst to form acylthiophenes. numberanalytics.comgoogle.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords a sulfonamide. The synthesis of sulfonamides is a common transformation, often involving the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com

Table 2: Typical Acylation and Sulfonylation Reactions

Reaction Type Reagent Conditions Product Type
Acylation Acetyl chloride Triethylamine, CH₂Cl₂, 0 °C to RT N-acetyl amide
Acylation Acetic anhydride (B1165640) Pyridine, RT N-acetyl amide
Sulfonylation p-Toluenesulfonyl chloride (TsCl) Pyridine, 0 °C to RT N-tosyl sulfonamide

Oxidative Pathways and Amine Oxidation Products

The nitrogen atom of the secondary amine can be oxidized under various conditions, leading to a range of products depending on the oxidant used. Mild oxidation may yield stable aminyl radicals or iminium ions. Stronger oxidizing agents can lead to more complex transformations or cleavage of the carbon-nitrogen bonds. The thiophene ring itself is also susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to a sulfoxide (B87167) or sulfone under forcing conditions. The specific pathway would depend on the choice of reagent and reaction conditions, creating a competition between N-oxidation and S-oxidation.

Thiophene Ring Reactivity

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.in Its reactivity is a cornerstone of thiophene chemistry. numberanalytics.com The presence of the N-substituted ethyl group at the 2-position directs the regiochemical outcome of subsequent reactions on the ring.

Electrophilic Substitution Reaction Regioselectivity

Thiophene undergoes electrophilic aromatic substitution predominantly at the α-carbon (C2 or C5), as the intermediate sigma complex is more effectively stabilized. researchgate.netpearson.com In this compound, the C2 position is already substituted. The alkylamine substituent is an activating group, directing incoming electrophiles to the C5 and C3 positions.

Due to a combination of electronic and steric factors, electrophilic attack is strongly favored at the C5 position. The C5 position is electronically activated and sterically more accessible than the C3 position. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield the 5-substituted product as the major isomer. researchgate.net

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Expected Major Product
Bromination N-Bromosuccinimide (NBS) in THF 5-Bromo derivative
Nitration HNO₃ / Acetic Anhydride 5-Nitro derivative
Acylation Acetyl Chloride / AlCl₃ 5-Acetyl derivative

Lithiation and Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on the electron-rich thiophene ring is generally unfavorable, the ring can be readily functionalized via metallation, specifically lithiation. mt.com The reaction of 2-substituted thiophenes with strong organolithium bases, such as n-butyllithium (n-BuLi), results in regioselective deprotonation. jcu.edu.au

For 2-alkylthiophenes, lithiation occurs almost exclusively at the C5 position to generate a 5-lithio-2-alkylthiophene species. jcu.edu.au This organolithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles, providing a versatile method for introducing various functional groups at the C5 position. This successive lithiation approach is a common strategy in thiophene chemistry. jcu.edu.au The choice of solvent can play a critical role in the stereochemical outcome of lithiation-trapping sequences. nih.gov

Table 4: Functionalization via C5-Lithiation

Step 1: Lithiation Reagent Step 2: Electrophile Functional Group Introduced at C5
n-Butyllithium (n-BuLi) Carbon dioxide (CO₂), then H₃O⁺ Carboxylic acid (-COOH)
n-Butyllithium (n-BuLi) N,N-Dimethylformamide (DMF) Aldehyde (-CHO)
n-Butyllithium (n-BuLi) Iodine (I₂) Iodo (-I)

Ring-Opening and Polymerization Tendencies of Thiophene

The thiophene ring is an aromatic heterocycle, and as such, it is relatively stable and does not readily undergo ring-opening reactions under typical conditions. wikipedia.org Its aromaticity is derived from the delocalization of six π-electrons over the five-membered ring, a characteristic that favors substitution reactions over addition or ring-opening. e-bookshelf.de However, under specific and often forceful conditions, such as in the presence of strong acids or certain metal catalysts, the thiophene ring can be cleaved. For instance, desulfurization of thiophene derivatives is a known process, though it requires potent reagents.

While ring-opening of the core structure is uncommon, the presence of the N-alkylamino substituent can influence the electronic properties of the thiophene ring, making it susceptible to oxidative polymerization. nih.gov Studies on structurally related 3-(N-alkylamino)thiophenes have shown that they can undergo electropolymerization. The proposed mechanism involves the initial oxidation at the nitrogen atom's lone pair, followed by a chemical step that leads to a radical cation with radical character at the 2-position of the thiophene ring. nih.govresearchgate.net Subsequent coupling of these radical cations can produce a polythiophene backbone. Although this compound is a 2-substituted thiophene, similar oxidative coupling mechanisms leading to polymer formation are plausible, particularly at the unsubstituted 5-position (alpha to the sulfur atom).

Intermolecular Reactions and Derivative Formation

The secondary amine group in this compound is nucleophilic and readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction with an aldehyde or ketone, typically under acid catalysis, proceeds through a carbinolamine intermediate. Because the amine is secondary, this intermediate cannot dehydrate to a stable imine. Instead, it eliminates water through the loss of a proton from the adjacent carbon atom (the α-carbon of the original carbonyl compound), resulting in the formation of an enamine . libretexts.org

The general mechanism involves:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a zwitterionic carbinolamine intermediate.

Acid-catalyzed dehydration of the carbinolamine.

Deprotonation of an adjacent carbon to form the C=C double bond of the enamine.

The pH of the reaction is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate water elimination but not so acidic as to fully protonate the amine, which would render it non-nucleophilic. libretexts.org

Table 1: Representative Condensation Reaction
Reactant 1Reactant 2 (Carbonyl)Product TypeKey Intermediate
This compoundCyclohexanoneEnamineCarbinolamine
This compoundPropanalEnamineCarbinolamine

This compound possesses two potential donor atoms for coordination with metal ions: the nitrogen of the secondary amine and the sulfur of the thiophene ring. The nitrogen atom, being a soft Lewis base, can form stable coordinate bonds with a variety of transition metal centers. The sulfur atom in the thiophene ring also has lone pairs of electrons and can participate in coordination, although it is generally a weaker donor than the amine nitrogen.

This molecule can act as a bidentate ligand, forming a chelate ring with a metal center, which enhances the stability of the resulting complex (the chelate effect). The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. Research on similar bidentate N,S-ligands shows they form stable complexes with metals like palladium(II), platinum(II), copper(II), and rhodium(I). These complexes are often investigated for their catalytic activity and material properties.

Table 2: Potential Coordination Behavior
Potential Metal CenterLikely Donor AtomsLigand BehaviorPotential Complex Geometry
Pd(II), Pt(II)Nitrogen, SulfurBidentate (N,S)Square Planar
Cu(II)Nitrogen, SulfurBidentate (N,S)Square Planar or Distorted Octahedral
Rh(I)Nitrogen, SulfurBidentate (N,S)Square Planar
Zn(II)Nitrogen, SulfurBidentate (N,S)Tetrahedral

Mechanistic Pathways of Key Chemical Transformations

The precise mechanistic pathways and associated energetics for reactions involving this compound are not extensively documented. However, computational studies on analogous systems provide valuable insights. For example, in cycloaddition reactions involving thiophene derivatives, density functional theory (DFT) calculations are used to map the potential energy surface, identifying transition states and calculating their activation energies (Ea). chemrxiv.org

For a hypothetical reaction, such as the electrophilic substitution at the C5 position of the thiophene ring, computational models can determine the structure of the Wheland intermediate (the sigma complex) and the transition state leading to its formation. These calculations help predict whether a reaction is kinetically feasible and what the preferred regioselectivity will be. Studies on related molecules show that activation barriers can be significantly influenced by solvent effects and the nature of the substituents. researchgate.net

Table 3: Hypothetical Activation Barriers (Ea) for Electrophilic Bromination at Thiophene C5 Position (Illustrative Data based on similar compounds)
Reaction StepComputational MethodSolvent ModelCalculated Ea (kcal/mol)
Formation of Sigma ComplexDFT (B3LYP/6-311+G) Acetonitrile (PCM)10 - 15
Deprotonation of Sigma ComplexDFT (B3LYP/6-311+G)Acetonitrile (PCM)< 5

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. researchgate.net For this compound, several types of labeling studies could be envisioned to clarify reaction pathways.

Deuterium (B1214612) (²H) Labeling: To confirm the mechanism of enamine formation, the carbonyl reactant could be labeled with deuterium at the α-positions. Observing the position of the deuterium in the final product and the kinetics of its removal (kinetic isotope effect) would confirm that the deprotonation of the α-carbon is a key step in the reaction mechanism.

Nitrogen-15 (¹⁵N) Labeling: The mechanism of reactions involving the amine, such as N-alkylation or nitrosation, could be investigated using ¹⁵N-labeled this compound. Following the ¹⁵N atom using mass spectrometry or NMR spectroscopy would unambiguously confirm its final position in the product molecules. nih.gov This technique is particularly valuable in complex reaction mixtures where multiple nitrogen sources might be present.

Such studies are crucial for distinguishing between competing mechanistic proposals, such as stepwise versus concerted pathways, or identifying the specific atoms involved in bond-forming and bond-breaking steps. researchgate.net

Applications of Heptan 2 Yl 2 Thiophen 2 Yl Ethyl Amine in Advanced Materials Science and Chemical Research

Ligand Design and Coordination Chemistry

Synthesis of Metal Complexes with (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine Ligands

No specific methods for the synthesis of metal complexes using this compound as a ligand have been reported in the available scientific literature. While general methods for forming metal-amine complexes are well-established, their application to this specific ligand, including reaction conditions and resulting complex characterization, has not been documented.

Investigation of Coordination Modes and Stereochemistry in Complexes

There is no available data on the coordination modes or stereochemistry of metal complexes formed with this compound. The potential for this ligand to act as a monodentate or bidentate ligand, and the resulting stereochemical outcomes, have not been investigated.

Catalytic Activity of Metal-Amine Complexes in Organic Transformations

The catalytic activity of any metal complexes derived from this compound has not been explored in the scientific literature. Therefore, no data on its efficacy in organic transformations is available.

Precursor for Advanced Polymer Synthesis

Incorporation into Thiophene-Based Conjugated Polymers

No studies have been found that describe the incorporation of this compound into the structure of thiophene-based conjugated polymers.

Synthesis of Amine-Functionalized Polythiophenes for Electronic Applications

The synthesis of amine-functionalized polythiophenes using this compound as a side chain or monomer has not been reported. Consequently, there is no information on the electronic properties or potential applications of such polymers.

Despite a comprehensive search for scientific literature, no specific research or application data was found for the chemical compound "this compound" in the areas of advanced materials science and chemical research outlined in the request. The search did not yield any information on its use in the development of chemical sensors, biosensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific mechanisms related to "this compound". The foundational information required to generate content for the specified sections and subsections is not available in the public domain of scientific and technical publications accessible through the search.

General information on related structures, such as the thiophene-amine scaffold, suggests potential for these applications, but there is no data directly implicating or detailing the role of "this compound" itself.

Structure Activity/property Relationships Sar/spr in Non Biological Contexts for Heptan 2 Yl 2 Thiophen 2 Yl Ethyl Amine Analogs

Impact of Heptyl Branching on Chemical Reactivity and Steric Effects

The structure of the heptyl group in (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine, specifically its branching at the second carbon, significantly influences the molecule's chemical reactivity and steric profile. This branching creates more steric hindrance around the nitrogen atom compared to a linear n-heptyl chain. osti.govvedantu.com This increased steric bulk can impede the approach of reactants to the nitrogen's lone pair of electrons, thereby affecting its nucleophilicity and basicity. vedantu.comnih.gov

In chemical reactions where the amine acts as a nucleophile, the rate of reaction for the heptan-2-yl analog is expected to be lower than that of its n-heptyl counterpart. nih.gov For instance, in reactions such as alkylation or acylation at the nitrogen center, the branched chain presents a greater physical barrier. whiterose.ac.uk This steric hindrance is a critical factor in controlling reaction kinetics and can be strategically utilized in synthesis to favor certain products. nih.gov

Below is a comparative table illustrating the anticipated impact of heptyl group isomerism on the steric and reactive properties of the amine.

Propertyn-Heptylamine AnalogHeptan-2-ylamine AnalogHeptan-3-ylamine AnalogHeptan-4-ylamine Analog
Steric Hindrance around N LowModerateModerateHigh
Relative Nucleophilicity HighModerateModerateLow
Relative Basicity (in solution) HighModerate-HighModerate-HighModerate
Susceptibility to N-Alkylation HighModerateModerateLow

This table provides a qualitative comparison based on established principles of steric hindrance in alkylamines.

Influence of Thiophene (B33073) Substituents on Electronic Properties and Reactivity

The thiophene ring is an electron-rich aromatic system, and its reactivity is highly sensitive to the nature of substituents. wikipedia.orge-bookshelf.de In the context of this compound analogs, modifications to the thiophene ring can profoundly alter the electronic properties and subsequent reactivity of the molecule, which is particularly relevant for applications in organic electronics. ontosight.airsc.org

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, attached to the thiophene ring increase the electron density of the π-system. rsc.org This enhancement of electron density makes the ring more susceptible to electrophilic substitution reactions. e-bookshelf.de Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. nih.gov

The position of the substituent on the thiophene ring is also crucial. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position. When a substituent is present, it directs further substitution. For instance, an activating group at C2 will direct incoming electrophiles primarily to the C5 position.

The electronic nature of the thiophene ring can also influence the properties of the ethylamine (B1201723) side chain. A more electron-rich thiophene ring can increase the electron density on the adjacent ethyl group through inductive effects, potentially modulating the basicity of the amine.

The following table summarizes the expected effects of various substituents on the electronic properties and reactivity of the thiophene ring in these analogs.

Substituent TypeExample SubstituentsEffect on Electron Density of Thiophene RingReactivity towards Electrophilic Aromatic SubstitutionHOMO-LUMO Gap
Electron-Donating -CH₃, -OCH₃IncreaseIncreaseDecrease rsc.org
Electron-Withdrawing -NO₂, -CNDecreaseDecreaseIncrease dntb.gov.ua
Halogens -Cl, -BrDecrease (Inductive), Increase (Resonance)DecreaseVaries

This table is based on general principles of substituent effects on aromatic rings. rsc.orgnih.gov

Correlation of Molecular Structure with Self-Assembly Properties in Materials

The molecular structure of this compound and its analogs is conducive to self-assembly, a key process in the formation of ordered materials for applications like organic electronics. nih.govchemrxiv.orgchemrxiv.org The self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the thiophene rings, van der Waals forces between the heptyl chains, and potential hydrogen bonding involving the amine group. nih.gov

Alterations to the thiophene ring, such as the introduction of substituents, can also significantly impact self-assembly. chemrxiv.org For example, introducing groups capable of hydrogen bonding could lead to more defined and stable supramolecular architectures. nih.gov The interplay between these different non-covalent interactions dictates the final morphology and, consequently, the material's properties, such as charge carrier mobility in organic field-effect transistors (OFETs). rsc.org

The table below outlines how different structural features are expected to influence self-assembly behavior.

Structural FeatureInfluence on Intermolecular InteractionsExpected Impact on Self-Assembly
Thiophene Ring π-π stackingFormation of ordered aggregates
Heptan-2-yl Chain van der Waals forces, steric effectsModulates intermolecular distance and packing
Amine Group Potential for hydrogen bondingCan direct and strengthen molecular assembly
Thiophene Substituents Altered electronic and steric propertiesCan tune the packing motif and stability nih.gov

Computational Prediction of Structure-Property Relationships for Materials Design

Computational chemistry provides powerful tools for predicting the structure-property relationships of molecules like this compound and its analogs, aiding in the rational design of new materials. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to calculate key electronic and geometric properties. nih.govresearchgate.net

These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The HOMO-LUMO gap is a critical indicator of a material's potential performance in electronic devices. dntb.gov.ua By systematically varying the substituents on the thiophene ring or the structure of the alkyl chain in silico, it is possible to screen for candidates with desirable electronic properties before undertaking their synthesis. researchgate.net

Molecular dynamics (MD) simulations can be used to model the self-assembly behavior of these molecules. researchgate.net By simulating the interactions between multiple molecules, it is possible to predict the most stable packing arrangements and morphologies of the resulting materials. This information is invaluable for understanding how molecular structure translates to macroscopic material properties.

The following table lists key properties that can be predicted computationally and their relevance to materials design.

Computational MethodPredicted PropertyRelevance to Materials Design
Density Functional Theory (DFT) HOMO/LUMO energy levelsPredicts electronic band gap and charge transport properties researchgate.net
DFT Molecular geometry and bond lengthsUnderstanding steric effects and molecular packing researchgate.net
DFT Electron density distributionIndicates reactive sites and intermolecular interaction potential researchgate.net
Molecular Dynamics (MD) Self-assembly pathways and morphologiesPredicts the structure of thin films and bulk materials
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with propertiesCan be used to develop predictive models for material performance researchgate.net

Q & A

What are the common synthetic routes for (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine, and what intermediates are critical?

Answer:
The synthesis typically involves reductive amination or nucleophilic substitution between heptan-2-amine derivatives and thiophene-containing electrophiles. A key intermediate is bis(thiophen-2-ylmethyl)amine , synthesized via condensation of 2-thiophenemethylamine with aldehydes, followed by reduction (e.g., using NaBH₄ or LiAlH₄). For example, bis(thiophen-2-ylmethyl)amine can be prepared by reacting 2-thiophenemethylamine with carbon disulfide in ethanol, followed by metal salt addition (e.g., ZnSO₄) to stabilize intermediates . Modifications to the alkyl chain (heptan-2-yl group) may require Grignard reactions or alkylation under inert conditions. Solvent choice (e.g., methanol/ethanol mixtures) and temperature control (0–5°C for exothermic steps) are critical for yield optimization .

How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : The thiophene protons (δ 6.8–7.2 ppm) and alkyl chain protons (δ 0.8–1.6 ppm) should show distinct splitting patterns. The amine proton (if free) appears as a broad peak near δ 1.5–2.5 ppm, but may be absent if protonated or in a coordinating solvent.
  • IR : Stretching vibrations for C-S (∼650 cm⁻¹), C-N (∼1250 cm⁻¹), and N-H (∼3300 cm⁻¹, if primary/secondary amine) confirm functional groups.
    Cross-validation with DFT-calculated spectra (e.g., using B3LYP/6-31G*) enhances accuracy by comparing theoretical and experimental vibrational frequencies .

What computational methods (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP or M06-2X (basis set: 6-311++G**) is recommended. These methods balance accuracy and computational cost for:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Reaction pathway optimization using transition-state calculations (e.g., Nudged Elastic Band method).
    The inclusion of exact exchange terms (as in B3LYP) improves thermochemical accuracy, as shown in atomization energy studies with <3 kcal/mol deviations .

How can contradictions between experimental and computational data be resolved?

Answer:

  • Functional Selection : Test multiple functionals (e.g., B3LYP vs. PBE0) to assess sensitivity.
  • Solvent Effects : Use implicit solvation models (e.g., PCM or SMD) if reactions occur in solution.
  • Conformational Sampling : Perform molecular dynamics (MD) or Monte Carlo simulations to account for flexible alkyl chains.
  • Experimental Validation : Re-measure spectral data (e.g., X-ray crystallography) to confirm structural assumptions. Discrepancies in amine protonation states or crystal packing (e.g., hydrogen bonding) often explain mismatches .

What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (amine derivatives can irritate respiratory systems).
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture. Refer to GHS classifications (e.g., H314 for skin corrosion) and emergency wash protocols .

How can Hirshfeld surface analysis and X-ray crystallography elucidate intermolecular interactions?

Answer:

  • X-ray Crystallography : Use SHELXL for structure refinement. Key metrics include R-factors (<5%) and thermal displacement parameters to assess disorder.
  • Hirshfeld Analysis : Quantify contact contributions (e.g., H···S, C···H) via CrystalExplorer. For thiophene-containing amines, π-π stacking (thiophene rings) and N-H···S hydrogen bonding are common. Compare fingerprint plots to DFT-generated electrostatic potentials to validate interaction strengths .

What strategies optimize reaction yield and selectivity in multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalysis : Employ Pd/C or Raney Ni for selective reductions.
  • Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) during alkylation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF improves solubility for long alkyl chains .

How is thermodynamic stability assessed for this compound under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂ or air.
  • DSC : Identify phase transitions (e.g., melting points).
  • Computational Stability : Calculate Gibbs free energy (ΔG) of degradation pathways (e.g., hydrolysis) using DFT. Compare with experimental Arrhenius plots for shelf-life predictions .

What role does stereochemistry play in the biological activity of similar amine-thiophene derivatives?

Answer:

  • Chiral Centers : Use chiral HPLC or VCD spectroscopy to resolve enantiomers. For example, (S)-configured amines (as in rotigotine derivatives) show higher receptor binding affinity.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding energies at target sites (e.g., dopamine receptors) .

How are conflicting spectral data (e.g., NMR splitting vs. computational predictions) analyzed?

Answer:

  • Dynamic Effects : Consider slow conformational exchange (e.g., amine inversion) causing peak broadening. Variable-temperature NMR can resolve this.
  • Solvent Polarity : Re-run calculations with explicit solvent molecules (e.g., water or DMSO) to mimic experimental conditions.
  • Scalar Couplings : Use DFT-derived J-coupling constants (e.g., via Gaussian’s NMR=SpinSpin) to validate splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.